
lambda2-Ruthenium(2+)tris(4-ethenyl-4'-methyl-2,2'-bipyridine)bis(hexafluoro-lambda5-phosphanuide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide): is a complex compound that belongs to the family of ruthenium polypyridyl complexes. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) typically involves the coordination of ruthenium with 4-ethenyl-4’-methyl-2,2’-bipyridine ligands and hexafluoro-lambda5-phosphanuide anions. The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile or ethanol. The process may require heating and the presence of a base to facilitate the coordination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.
Reduction: It can also undergo reduction reactions, accepting electrons from other species.
Substitution: The bipyridine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while reduction may produce ruthenium(II) complexes with different ligands .
Aplicaciones Científicas De Investigación
Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including photoredox catalysis and organic synthesis.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is employed in the development of dye-sensitized solar cells and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) involves its ability to undergo redox reactions and interact with various molecular targets. The compound’s ruthenium center can accept and donate electrons, facilitating electron transfer processes. The bipyridine ligands play a crucial role in stabilizing the complex and modulating its reactivity .
Comparación Con Compuestos Similares
Ruthenium(II) tris(bipyridine) complexes: These compounds share similar photophysical properties but differ in their ligand structures.
Ruthenium(II) polypyridyl complexes: These include various derivatives with different substituents on the bipyridine ligands.
Uniqueness: Lambda2-ruthenium(2+) tris(4-ethenyl-4’-methyl-2,2’-bipyridine) bis(hexafluoro-lambda5-phosphanuide) is unique due to its specific ligand structure, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring precise control over electron transfer processes .
Propiedades
Fórmula molecular |
C39H36F12N6P2Ru |
|---|---|
Peso molecular |
979.7 g/mol |
Nombre IUPAC |
2-(4-ethenylpyridin-2-yl)-4-methylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C13H12N2.2F6P.Ru/c3*1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-9H,1H2,2H3;;;/q;;;2*-1;+2 |
Clave InChI |
NSMBCSORHRQACB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


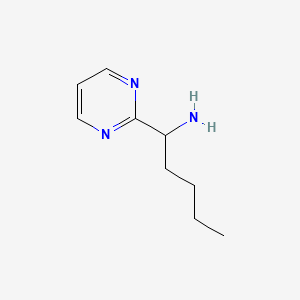

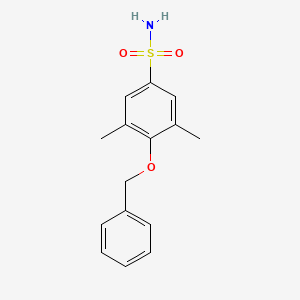
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
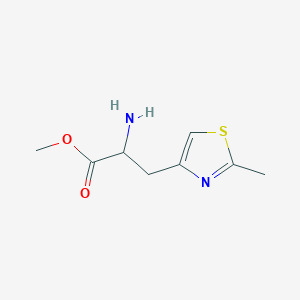
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
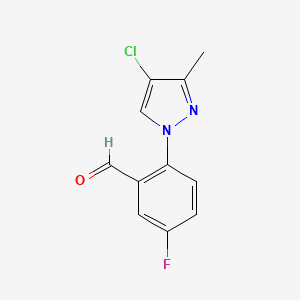

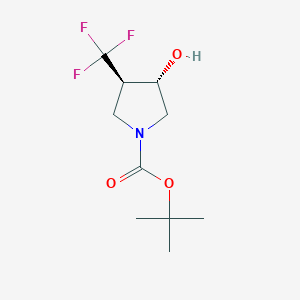

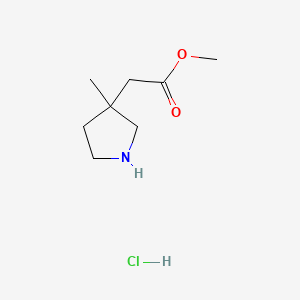
![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)


